![molecular formula C9H9N3O B1491749 3-(Azetidin-3-yloxy)picolinonitrile CAS No. 1526564-77-1](/img/structure/B1491749.png)
3-(Azetidin-3-yloxy)picolinonitrile
Overview
Description
“3-(Azetidin-3-yloxy)picolinonitrile” is a chemical compound with the molecular formula C9H9N3O . It has a molecular weight of 175.19 g/mol.
Molecular Structure Analysis
The molecular structure of “3-(Azetidin-3-yloxy)picolinonitrile” consists of a picolinonitrile group attached to an azetidin-3-yloxy group . The azetidine ring is a four-membered heterocycle, which contributes to the unique reactivity of this compound .Chemical Reactions Analysis
The reactivity of azetidines, such as “3-(Azetidin-3-yloxy)picolinonitrile”, is driven by a considerable ring strain . The [2 + 2] photocycloaddition reaction between an imine and an alkene component, the aza Paternò–Büchi reaction, is one of the most efficient ways to synthesize functionalized azetidines .Scientific Research Applications
Synthesis and Chemical Properties
Synthetic Approaches and Chemical Reactivity : Research has shown various methods for synthesizing azetidine derivatives and their applications in creating complex molecules. For instance, the development of azetidines, azetidin-2-ones, and their transformation into piperidines, pyrrolidines, and other valuable chemical entities illustrate the versatility of these compounds in organic synthesis (Singh, D’hooghe, & Kimpe, 2008). Furthermore, azetidines have been utilized as precursors for pincer ligands in the preparation of CC'N-osmium complexes, showcasing their application in coordination chemistry and material science (Casarrubios et al., 2015).
Applications in Drug Discovery : Azetidine derivatives have been explored for their biological activities, including antibacterial and antimicrobial properties. For example, 7-azetidinylquinolones have been synthesized and evaluated for their activity against various bacterial strains, with structure-activity relationship studies revealing the importance of stereochemistry in enhancing their antibacterial efficacy (Frigola et al., 1995). Similarly, azetidin-2-one fused quinoline derivatives have shown promise in antimicrobial screening, indicating their potential in developing new antimicrobial agents (Nayak, Shrivastava, & Singhai, 2016).
properties
IUPAC Name |
3-(azetidin-3-yloxy)pyridine-2-carbonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3O/c10-4-8-9(2-1-3-12-8)13-7-5-11-6-7/h1-3,7,11H,5-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CISAFLWSJLZWCF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1)OC2=C(N=CC=C2)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Azetidin-3-yloxy)picolinonitrile |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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